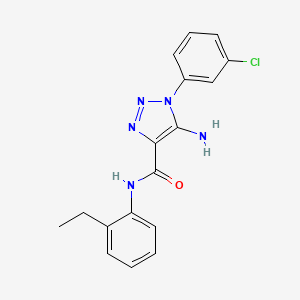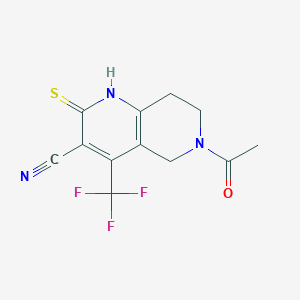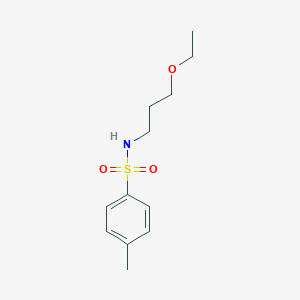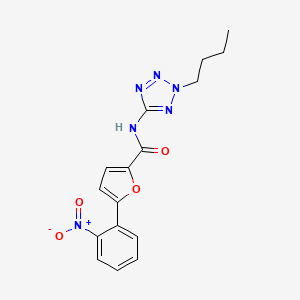![molecular formula C16H17NO4S2 B4584214 2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)
2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar thiazolidinone derivatives involves cyclocondensation reactions, as demonstrated in the preparation of iminothiazolidin-4-one acetate derivatives. These derivatives are synthesized by reacting 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, yielding compounds in excellent yields. The synthesis processes are characterized by spectroscopic techniques, and in some cases, X-ray crystallography confirms the molecular structures (Ali et al., 2012).
Molecular Structure Analysis
Molecular structure determination is essential for understanding the compound's properties and reactivity. For example, the structure of 2-thioxo-3N-(2-ethoxyphenyl)-5[4′-methyl-3′N-(2′-ethoxyphenyl) thiazol-2′(3′H)-ylidene] thiazolidin-4-one was analyzed using spectroscopic techniques and single-crystal X-ray diffraction. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations provided insights into the compound's electronic properties, including HOMO and LUMO energy gaps and charge transfer mechanisms (Khelloul et al., 2022).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For instance, the synthesis of ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate involves reactions with ethyl acetoacetate, phenyl isothiocyanate, and dimethylformamide-dimethylacetal, showcasing the compound's reactivity and potential for generating novel structures with unique properties (Mabkhot et al., 2019).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives are influenced by their molecular structures. For example, the non-planarity of the structure, determined by dihedral angle values, affects the compound's solid-state behaviors and intermolecular interactions. These properties are essential for understanding the compound's stability, solubility, and potential applications in various fields (Yahiaoui et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are crucial for the compound's applications. Studies on thiazolidinone derivatives have shown that these compounds can exhibit significant antibacterial activity, demonstrating their potential in medicinal chemistry. The activity is generally against Gram-positive bacterial strains, indicating the importance of electron-withdrawing substituents and the molecule's geometry on its antibacterial response (Trotsko et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activities against a variety of microbial strains. For instance, Wardkhan et al. (2008) explored new approaches for the synthesis of thiazoles and their fused derivatives, revealing their potential antimicrobial activities against bacterial and fungal isolates (Wagnat W. Wardkhan et al., 2008). Similar studies by Nasser et al. (2010) and Krátký et al. (2017) synthesized thiazolidinone derivatives and assessed their antimicrobial efficacy, demonstrating significant activity against a range of bacteria and fungi (A. Nasser et al., 2010); (M. Krátký et al., 2017).
Anticancer and Cytotoxic Activities
Thiazolidinone derivatives have also been evaluated for their anticancer properties. Research by Al-Saleem et al. (2018) investigated the synthesis of thiazole and imidazolidine derivatives containing pyridine moiety for their anticancer activity, specifically against human breast carcinoma cell lines (M. Al-Saleem et al., 2018). Nguyen et al. (2019) focused on the synthesis of compounds with thiazolidinone core, evaluating their cytotoxic activity against K562 (leukemia) and MCF7 (breast cancer) cell lines, showing promising results (C. T. Nguyen et al., 2019).
Structural and Computational Studies
Some studies have focused on the structural characterization and computational analysis of thiazolidinone derivatives to understand their mechanism of action and enhance their biological activities. Mabkhot et al. (2019) conducted a novel synthesis and X-ray analysis of a specific thiazolidinone derivative, providing insights into its potential as an anticancer agent (Y. Mabkhot et al., 2019).
Potential as Aldose Reductase Inhibitors
Thiazolidinone derivatives have been explored for their potential as aldose reductase inhibitors, which could have implications for treating diabetic complications. Ali et al. (2012) designed and synthesized novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, evaluating their efficacy as aldose reductase inhibitors (Sher Ali et al., 2012).
Propiedades
IUPAC Name |
[2-ethoxy-4-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-4-17-15(19)14(23-16(17)22)9-11-6-7-12(21-10(3)18)13(8-11)20-5-2/h6-9H,4-5H2,1-3H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJKILVNNDWFO-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)OCC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)OCC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

![2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)
![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)